REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([OH:12])[cH:8][c:9]2[cH:10][cH:11]1.[C:13]([CH3:14])([CH3:15])([CH3:16])[Si:17]([CH3:18])([CH3:19])[Cl:20].[CH2:21]([N:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[CH3:27].[CH2:40]1[O:41][CH2:42][CH2:43][CH2:44]1.[CH3:28][C:29]#[N:30].[CH3:31][N:32]([c:33]1[cH:34][cH:35][n:36][cH:37][cH:38]1)[CH3:39].[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50]>>[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([O:12][Si:17]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:18])[CH3:19])[cH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2cc(Br)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)Oc1ccc2cc(Br)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |